molecular formula C24H17N5 B14620310 2-Pteridinamine, 4,6,7-triphenyl- CAS No. 58549-87-4

2-Pteridinamine, 4,6,7-triphenyl-

Cat. No.: B14620310
CAS No.: 58549-87-4
M. Wt: 375.4 g/mol
InChI Key: XITLJARMPWSGCG-UHFFFAOYSA-N
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Description

2-Pteridinamine, 4,6,7-triphenyl- is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The 4,6,7-triphenyl substitution on the pteridine core enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pteridinamine, 4,6,7-triphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Pteridinamine, 4,6,7-triphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine amines.

Scientific Research Applications

2-Pteridinamine, 4,6,7-triphenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological systems and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pteridinamine, 4,6,7-triphenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyrylium tetrafluoroborate: Another triphenyl-substituted compound with different chemical properties.

    4-Pteridinamine, 2,6,7-triphenyl-: A closely related compound with similar structural features.

Uniqueness

2-Pteridinamine, 4,6,7-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

58549-87-4

Molecular Formula

C24H17N5

Molecular Weight

375.4 g/mol

IUPAC Name

4,6,7-triphenylpteridin-2-amine

InChI

InChI=1S/C24H17N5/c25-24-28-21(18-14-8-3-9-15-18)22-23(29-24)27-20(17-12-6-2-7-13-17)19(26-22)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29)

InChI Key

XITLJARMPWSGCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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